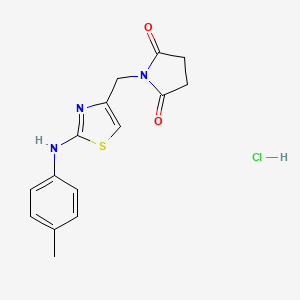

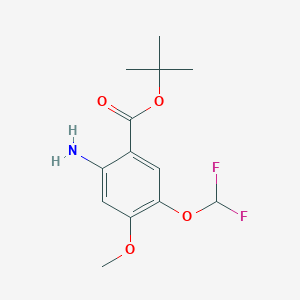

![molecular formula C18H17F2N3O2S B2549900 N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-54-8](/img/structure/B2549900.png)

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl) acetamides involves the refluxing of benzothiazoles with acetic acid, as demonstrated in the study of various hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals . A different approach to synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides is reported using C-C coupling methodology, which is facilitated by a palladium(0) catalyst and aryl boronic pinacol ester/acids . This method has been applied to create a new series of acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl) acetamides is significantly influenced by the substituents on the benzothiazole moiety. The study of their photophysical properties reveals that these compounds can form various hydrogen-bonded assemblies. For instance, N-(benzo[d]thiazol-2-yl)acetamide can form a three-dimensional hydrogen-bonded network, where water molecules act as bridges, facilitating three hydrogen bonds . The nature of these assemblies is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl) acetamides is not explicitly detailed in the provided papers. However, the formation of hydrogen-bonded rings and molecular dimers, as observed in the photophysical study, suggests that these compounds can engage in specific intermolecular interactions, which could influence their reactivity in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl) acetamides are characterized by their ability to form stable hydrogen-bonded structures. These interactions are pivotal in determining the compounds' photophysical properties. Additionally, the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibit a range of biological activities, including antioxidant, antibacterial, and urease inhibition effects. Notably, these compounds have shown significant activity in urease inhibition assays, surpassing the standard used in the study . The molecular docking studies suggest that the hydrogen bonding of these compounds with the urease enzyme is essential for inhibition, indicating a strong relationship between their molecular structure and biological activity.

Relevant Case Studies

The case studies presented in the papers focus on the biological activities of the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides. The compounds were subjected to various bioassays, where they displayed moderate to good activities across different tests. The most notable activity was observed in urease inhibition, with all compounds being more active than the standard. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide emerged as the most active, highlighting the potential of these acetamide derivatives in therapeutic applications .

Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment : A study by Pişkin et al. (2020) discusses the synthesis of new zinc phthalocyanine compounds, which are similar in structure to N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Properties : Chohan et al. (2003) describe the synthesis of zinc complexes with benzothiazole-derived Schiff bases, which are structurally similar to the compound . These complexes have been shown to possess significant antibacterial properties against various pathogenic strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Antioxidant Activity : Chkirate et al. (2019) discuss novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, similar to the compound . These complexes exhibit significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).

Anticancer Activity : Havrylyuk et al. (2010) evaluate the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, structurally related to the compound . Some of these compounds have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) study benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. These studies include quantum mechanical studies and molecular docking, indicating the compound's potential in dye-sensitized solar cells and as a ligand for biological targets (Mary et al., 2020).

Propriétés

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2S/c1-23(18-22-17-14(25-2)7-4-8-15(17)26-18)10-16(24)21-9-11-12(19)5-3-6-13(11)20/h3-8H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEYQDFUQUPUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2549818.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)